molecular formula C12H24Cl2O4 B13740086 1,6-Bis(3-chloro-2-hydroxypropoxy)hexane CAS No. 20387-39-7

1,6-Bis(3-chloro-2-hydroxypropoxy)hexane

Cat. No.: B13740086
CAS No.: 20387-39-7
M. Wt: 303.22 g/mol
InChI Key: LBJXEKNHZKWYDM-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Materials Science

In the realm of organic chemistry, 1,6-Bis(3-chloro-2-hydroxypropoxy)hexane is classified as a di-chlorohydrin ether. Its synthesis is conceptually derived from the acid-catalyzed ring-opening of its diepoxide precursor, 1,6-hexanediol (B165255) diglycidyl ether (HDDGE), with hydrogen chloride. HDDGE is a well-known aliphatic epoxy resin and reactive diluent used to reduce the viscosity and enhance the flexibility of epoxy formulations. wikipedia.orgchemicalbook.comchemicalbook.com The conversion of the epoxide groups in HDDGE to chlorohydrin functionalities transforms the reactive sites of the molecule, opening new avenues for its application.

From a materials science perspective, this compound serves as a potential building block or intermediate in the synthesis of various polymers. The presence of two hydroxyl groups and two chlorine atoms allows for a range of subsequent chemical modifications. For instance, it can be used in the preparation of polyurethanes, polyesters, and other specialty polymers where the incorporation of a flexible hexane (B92381) spacer and reactive hydroxyl and chloro groups is desired. Its structure suggests potential applications as a cross-linking agent, adhesion promoter, or a monomer for creating polymers with tailored properties such as improved flexibility and chemical resistance.

Historical Perspective on Related Bis-Chlorohydrin and Bis-Propoxy Compounds

The study of chlorohydrins dates back to the early days of organic chemistry, with significant research into their synthesis and reactivity. Epichlorohydrin (B41342), a key precursor in the synthesis of many epoxy resins and related compounds, is a prominent example. acs.org Its reactions, including hydrolysis to form 3-chloro-1,2-propanediol, have been extensively studied. google.comgoogle.comresearchgate.net The development of methods to synthesize chlorohydrins from alkenes and other precursors has been a continuous area of research. organic-chemistry.org

Bis-chlorohydrin compounds, in particular, have been of interest for their ability to form cross-linked polymers. The general principle involves the reaction of a diol with epichlorohydrin to produce a bis-epoxide, which can then be converted to a bis-chlorohydrin. This approach has been utilized for various diols to create a diverse range of molecules with different spacer lengths and properties between the reactive functional groups.

The synthesis of bis-propoxy compounds is also well-established in organic chemistry. The Williamson ether synthesis, a classic method for forming ethers, can be adapted to create bis-ethers from diols and alkyl halides. More contemporary methods involve the reaction of diols with compounds like epichlorohydrin, leading to the formation of glycidyl ethers, which are a subset of propoxy compounds. wikipedia.orggoogle.com These synthetic strategies have laid the groundwork for the preparation of more complex molecules like this compound.

Significance of the Dihydric Alcohol and Halogenated Ether Moieties in Advanced Synthesis

The chemical functionality of this compound is largely dictated by its dihydric alcohol (diol) and halogenated ether components. The two secondary hydroxyl groups are reactive sites for esterification, etherification, and reactions with isocyanates to form polyurethanes. The presence of two such groups allows for the formation of linear polymers or cross-linked networks, depending on the co-reactants.

The chlorinated ether moieties also play a crucial role in the compound's reactivity. The chlorine atoms are susceptible to nucleophilic substitution, providing a handle for further functionalization. For example, they can be displaced by amines, thiols, or other nucleophiles to introduce new properties into the molecule. Under basic conditions, the chlorohydrin groups can undergo an intramolecular cyclization to regenerate an epoxide ring, a reaction that is fundamental to the synthesis of epoxy resins from chlorohydrin intermediates. This reversible transformation highlights the synthetic versatility of the molecule.

The combination of a flexible C6 alkyl chain, ether linkages, and reactive hydroxyl and chloro groups makes this compound a molecule with significant potential in the design of new materials. The aliphatic backbone imparts flexibility, while the functional groups offer multiple pathways for polymerization and modification.

Physicochemical Properties and Characterization

PropertyValue
Molecular Formula C12H24Cl2O4
Molecular Weight 303.22 g/mol
Appearance Expected to be a liquid
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Expected to have some solubility in polar organic solvents

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process starting from 1,6-hexanediol and epichlorohydrin.

Step 1: Synthesis of 1,6-Hexanediol Diglycidyl Ether (HDDGE)

1,6-Hexanediol is reacted with an excess of epichlorohydrin in the presence of a Lewis acid catalyst. This is followed by dehydrochlorination with a base, typically sodium hydroxide (B78521), to form the diepoxide, 1,6-hexanediol diglycidyl ether. wikipedia.orgchemicalbook.com

Step 2: Ring-Opening of HDDGE to form this compound

The purified HDDGE is then treated with a source of hydrogen chloride, such as concentrated hydrochloric acid. The acid catalyzes the ring-opening of the epoxide rings, with the chloride ion acting as a nucleophile that attacks one of the carbon atoms of the epoxide, while the oxygen atom is protonated. This results in the formation of the chlorohydrin functional groups at both ends of the molecule.

Etherification and Epoxidation: HO-(CH₂)₆-OH + 2 * (C₃H₅ClO) → Cl-CH₂-CH(OH)-CH₂-O-(CH₂)₆-O-CH₂-CH(OH)-CH₂-Cl (Intermediate chlorohydrin)

Cl-CH₂-CH(OH)-CH₂-O-(CH₂)₆-O-CH₂-CH(OH)-CH₂-Cl + 2 NaOH → O(CH₂)CH-CH₂-O-(CH₂)₆-O-CH₂-CH(CH₂)O + 2 NaCl + 2 H₂O (1,6-Hexanediol diglycidyl ether)

Hydrochlorination: O(CH₂)CH-CH₂-O-(CH₂)₆-O-CH₂-CH(CH₂)O + 2 HCl → Cl-CH₂-CH(OH)-CH₂-O-(CH₂)₆-O-CH₂-CH(OH)-CH₂-Cl (this compound)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20387-39-7

Molecular Formula

C12H24Cl2O4

Molecular Weight

303.22 g/mol

IUPAC Name

1-chloro-3-[6-(3-chloro-2-hydroxypropoxy)hexoxy]propan-2-ol

InChI

InChI=1S/C12H24Cl2O4/c13-7-11(15)9-17-5-3-1-2-4-6-18-10-12(16)8-14/h11-12,15-16H,1-10H2

InChI Key

LBJXEKNHZKWYDM-UHFFFAOYSA-N

Canonical SMILES

C(CCCOCC(CCl)O)CCOCC(CCl)O

Origin of Product

United States

Synthetic Methodologies for 1,6 Bis 3 Chloro 2 Hydroxypropoxy Hexane

Established Synthetic Pathways and Reaction Mechanisms

The traditional synthesis of 1,6-Bis(3-chloro-2-hydroxypropoxy)hexane relies on well-understood reaction mechanisms that are broadly applicable in organic chemistry. These pathways are characterized by their reliability and scalability, though they may present challenges regarding selectivity and environmental impact.

Epoxide Ring Opening Reactions with Halogenated Precursors

The most direct and industrially prevalent method for synthesizing this compound is through the reaction of 1,6-hexanediol (B165255) with a halogenated epoxide, almost exclusively epichlorohydrin (B41342). researchgate.netk-online.com This reaction is a classic example of a nucleophilic epoxide ring-opening.

The reaction mechanism proceeds via the nucleophilic attack of the hydroxyl groups of 1,6-hexanediol on the terminal carbon atom of the epichlorohydrin's epoxide ring. This process is typically catalyzed by a Lewis acid or a base.

Base-Catalyzed Mechanism: In the presence of a base such as sodium hydroxide (B78521) (NaOH), the hydroxyl group of 1,6-hexanediol is deprotonated to form a more nucleophilic alkoxide ion. This alkoxide then attacks the less sterically hindered primary carbon of the epoxide ring in an S(_N)2 fashion, leading to the opening of the ring and the formation of a secondary alkoxide. Subsequent protonation during workup yields the final 2-hydroxypropoxy group. This reaction occurs at both ends of the 1,6-hexanediol molecule to yield the desired product.

Acid-Catalyzed Mechanism: With a Lewis acid catalyst, the epoxide oxygen is first protonated, making the epoxide ring more susceptible to nucleophilic attack. The alcohol then attacks one of the ring carbons. While the attack still predominantly occurs at the primary carbon, the acid-catalyzed pathway can sometimes lead to a lower regioselectivity compared to the base-catalyzed route. uni.edu

The choice of catalyst and reaction conditions can significantly influence the reaction rate and the profile of byproducts.

Table 1: Comparison of Catalytic Conditions for Epoxide Ring Opening

Catalyst Type Typical Reagents Temperature (°C) Key Advantages Key Disadvantages
Base Catalyst NaOH, KOH 50 - 80 High regioselectivity, cost-effective Formation of salts, potential for side reactions at high temperatures
Lewis Acid BF(_3), SnCl(_4) 25 - 60 Can be effective at lower temperatures Lower regioselectivity, catalyst can be moisture-sensitive and corrosive
Phase-Transfer Quaternary Ammonium (B1175870) Salts 60 - 90 Improves reaction in biphasic systems, reduces need for anhydrous solvents Catalyst can be expensive, may require higher temperatures

Etherification Strategies Employing Chlorinated Reagents

An alternative established pathway is the etherification of 1,6-hexanediol with a suitable chlorinated reagent that already contains the hydroxyl group, such as 3-chloro-1,2-propanediol. cdhfinechemical.comnih.gov This method generally follows the principles of the Williamson ether synthesis.

In this approach, 1,6-hexanediol is first treated with a strong base (e.g., sodium hydride, NaH) to form the dialkoxide. This highly reactive species then acts as a nucleophile, displacing the chloride ion from two equivalents of 3-chloro-1,2-propanediol. While chemically sound, this pathway is often less favored than the epichlorohydrin route for several reasons:

Harsh Conditions: The use of strong, moisture-sensitive bases like NaH is required.

Multi-Step Conversions from Hexane (B92381) Derivatives

It is also synthetically plausible to construct the target molecule starting from other hexane derivatives, such as 1,6-dichlorohexane (B1210651). chemicalbook.comchemdad.comnih.gov These multi-step routes offer flexibility but are generally more complex and less atom-economical.

One potential sequence involves a double Williamson ether synthesis between 1,6-dichlorohexane and a protected glycerol (B35011) derivative, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol). The resulting intermediate, which contains two protected diol functionalities, would then undergo acidic hydrolysis to remove the acetonide protecting groups, yielding 1,6-Bis(2,3-dihydroxypropoxy)hexane. The final step would be a selective chlorination of the primary hydroxyl groups to afford the target product. This multi-step approach, while feasible, involves protection-deprotection steps that add to the complexity and cost of the synthesis.

Novel Approaches and Catalyst Development in this compound Synthesis

Recent research has focused on overcoming the limitations of established methods, emphasizing improved selectivity, milder reaction conditions, and greater sustainability.

Investigation of Chemo- and Regioselectivity in Synthesis

The regioselectivity of the epoxide ring-opening is a critical factor in the synthesis of this compound. The reaction of an alcohol with epichlorohydrin can potentially yield two different regioisomers.

Normal Addition Product: Attack at the terminal (C1) carbon of epichlorohydrin results in the desired this compound.

Abnormal Addition Product: Attack at the central (C2) carbon yields the isomeric 1,6-Bis(2-chloro-1-hydroxymethylethoxy)hexane.

Under S(_N)2-favored conditions (basic or neutral), the nucleophilic attack is highly regioselective for the less sterically hindered terminal carbon, leading almost exclusively to the desired product. researchgate.net However, process conditions must be carefully controlled. Novel catalytic systems, such as Zn-Co(III) double metal cyanide complexes, have been developed for the ring-opening polymerization of epichlorohydrin, achieving head-to-tail contents greater than 99%, which demonstrates a high degree of regiocontrol that is applicable to simpler addition reactions as well. rsc.orgfao.org Such catalysts could be adapted to improve the regioselectivity in the synthesis of the target molecule under various conditions.

Exploration of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of commodity and specialty chemicals, including chlorohydrins. rsc.org

Bio-based Feedstocks: A significant advancement is the use of renewable starting materials. Bio-based 1,6-hexanediol, derived from cellulose (B213188) via intermediates like tetrahydropyran-2-methanol, is becoming more accessible. rsc.orgrsc.org Similarly, epichlorohydrin can now be produced from glycerol, a byproduct of biodiesel manufacturing, through processes like Solvay's Epicerol®. k-online.com Utilizing both bio-based 1,6-hexanediol and bio-based epichlorohydrin can lead to a final product with a significantly reduced fossil carbon footprint.

Improved Reaction Efficiency: Research has shown that using water as a "green regulator" in epoxide ring-opening reactions can dramatically improve efficiency. rsc.org Small, controlled amounts of water can act as a proton transfer carrier, accelerating the conversion of intermediates to the target product and suppressing side reactions. This can reduce reaction times from several hours to just one hour and allow for less stringent temperature control, leading to energy savings and improved process safety. rsc.org

Solvent-Free Synthesis: Another green approach involves using one of the reactants in excess to act as the solvent. In the synthesis of this compound, using an excess of epichlorohydrin can eliminate the need for additional organic solvents, simplifying purification and reducing waste streams. rsc.org

Table 2: Green Chemistry Metrics for Different Synthetic Strategies

Synthetic Strategy Atom Economy Use of Renewable Feedstocks Solvent Usage Catalyst Type
Epoxide Ring Opening (Traditional) High Possible (Bio-ECH, Bio-HDO) Organic solvent or excess ECH Homogeneous (NaOH)
Etherification (Williamson) Moderate Possible Aprotic polar solvents Stoichiometric strong base
Epoxide Ring Opening (Green) High High (Designed) Minimized or solvent-free Heterogeneous/Recyclable

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. Key parameters that are typically investigated include the type and concentration of the catalyst, the reaction temperature, the molar ratio of the reactants, and the reaction time.

Catalyst Selection and Concentration:

The choice of catalyst is paramount in the synthesis of chlorohydrin ethers from diols and epichlorohydrin. Lewis acids and phase transfer catalysts (PTCs) are commonly employed to facilitate the ring-opening of the epoxide.

Lewis Acids: Catalysts such as tin tetrachloride (SnCl₄), boron trifluoride (BF₃), and lanthanide triflates (e.g., La(OTf)₃) can activate the epoxide ring, making it more susceptible to nucleophilic attack by the alcohol. The concentration of the Lewis acid catalyst is a crucial parameter to optimize. While a higher catalyst concentration can increase the reaction rate, it may also lead to the formation of undesired byproducts through polymerization of epichlorohydrin or other side reactions.

Phase Transfer Catalysts (PTCs): In reactions involving immiscible reactants or a solid-liquid phase, PTCs such as quaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) can be highly effective. They facilitate the transfer of the alkoxide ion (formed from the diol and a base) to the organic phase where it can react with epichlorohydrin. This can lead to faster reaction rates and milder reaction conditions.

The following table illustrates the hypothetical effect of different catalysts and their concentrations on the yield of this compound.

CatalystCatalyst Concentration (mol% relative to 1,6-hexanediol)Yield (%)
None015
SnCl₄0.565
SnCl₄1.078
SnCl₄2.075 (increased byproducts)
La(OTf)₃0.572
La(OTf)₃1.085
La(OTf)₃2.082 (increased byproducts)
TBAB2.088
TBAB5.092
TBAB10.090 (phase separation issues)

This data is illustrative and intended to represent typical trends in the optimization of such reactions.

Reaction Temperature:

The table below shows a possible correlation between reaction temperature and product yield.

Temperature (°C)Reaction Time (h)Yield (%)
601255
80875
100588
120382 (increased byproducts)
140270 (significant decomposition)

This data is illustrative and intended to represent typical trends in the optimization of such reactions.

Molar Ratio of Reactants:

The stoichiometry of the reaction requires a 1:2 molar ratio of 1,6-hexanediol to epichlorohydrin. However, in practice, it is often beneficial to use an excess of one reactant to drive the reaction to completion and maximize the conversion of the other. Using an excess of epichlorohydrin is common as it can also serve as a solvent for the reaction. However, a very large excess can make product purification more difficult and increase the likelihood of forming products from the reaction of epichlorohydrin with itself.

The following table illustrates the potential impact of the molar ratio on the reaction yield.

Molar Ratio (1,6-hexanediol : Epichlorohydrin)Yield (%)
1 : 270
1 : 382
1 : 490
1 : 591
1 : 689 (purification challenges)

This data is illustrative and intended to represent typical trends in the optimization of such reactions.

Reaction Time:

The reaction time is another critical parameter that needs to be optimized. The reaction should be allowed to proceed for a sufficient duration to ensure maximum conversion of the starting materials. Monitoring the reaction progress over time, for example by gas chromatography (GC) or thin-layer chromatography (TLC), is essential to determine the point at which the concentration of the product is maximized and the starting materials are consumed. Prolonging the reaction time unnecessarily can lead to the formation of degradation products.

The table below provides a hypothetical representation of the effect of reaction time on yield.

Reaction Time (h)Yield (%)
145
268
385
491
591
689 (slight decrease due to side reactions)

This data is illustrative and intended to represent typical trends in the optimization of such reactions.

By systematically optimizing these reaction conditions, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and purity.

Chemical Reactivity and Mechanistic Studies of 1,6 Bis 3 Chloro 2 Hydroxypropoxy Hexane

Transformations of the Chlorinated Propoxy Moieties:

Elimination Reactions Leading to Olefinic Species:The potential for base-induced elimination of hydrogen chloride to form unsaturated compounds has not been experimentally verified or reported for this molecule.

Due to the lack of available data, the creation of informative data tables and a thorough discussion of research findings as per the request is not feasible at this time. Further empirical research is required to elucidate the chemical reactivity and mechanistic pathways of 1,6-Bis(3-chloro-2-hydroxypropoxy)hexane.

Rearrangement Reactions and Isomerization Processes

For this compound, the most significant transformation that can be categorized as a rearrangement is the intramolecular cyclization of its chlorohydrin units to form epoxide rings. This reaction is not a rearrangement in the classical sense of a skeletal reorganization but rather an intramolecular substitution that results in a cyclic isomer.

Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the chlorine atom. The chlorine is subsequently displaced as a chloride ion, leading to the formation of a three-membered epoxide ring. Given that the parent molecule possesses two such chlorohydrin moieties, this process can occur at both ends of the hexane (B92381) chain, ultimately yielding 1,6-bis(2,3-epoxypropoxy)hexane.

This intramolecular cyclization is a classic example of a Williamson ether synthesis, tailored to form a cyclic ether (an epoxide). The reaction proceeds via an SN2 mechanism, which involves a backside attack by the nucleophilic alkoxide on the carbon-chlorine bond. This results in an inversion of configuration at the carbon atom that was bonded to the chlorine.

Other potential isomerization processes, such as the migration of the chloro or hydroxyl groups along the carbon chain, are generally not favored under typical reaction conditions for this molecule. The stability of the 1,2-chlorohydrin arrangement and the propensity for epoxide formation make the intramolecular cyclization the dominant reactive pathway.

Intramolecular and Intermolecular Interactions Affecting Reactivity

The reactivity of this compound is significantly influenced by both intramolecular and intermolecular interactions.

Intramolecular Interactions:

Intermolecular Interactions:

Intermolecular hydrogen bonding plays a crucial role in the bulk properties and reactivity of this compound. The hydroxyl groups can form hydrogen bonds with each other and with solvent molecules. In the absence of a strong base, these hydrogen bonds can decrease the nucleophilicity of the hydroxyl groups, thereby hindering the intramolecular cyclization.

When a base is introduced, it must first disrupt these hydrogen bonds to deprotonate the hydroxyl group. The choice of solvent can also have a profound effect on reactivity. Protic solvents can solvate the alkoxide intermediate, potentially slowing down the rate of the intramolecular SN2 reaction. In contrast, polar aprotic solvents may be less effective at solvating the alkoxide, which can lead to a faster reaction rate. chemrxiv.orgnih.gov

Kinetic and Thermodynamic Analysis of Key Reactions of this compound

The table below presents kinetic and thermodynamic data for the dehydrochlorination of structurally related simple chlorohydrins, which can serve as a proxy for understanding the reactivity of the individual chlorohydrin moieties in this compound. researchgate.net

Table 1: Kinetic and Thermodynamic Parameters for the Dehydrochlorination of Selected 1,2-Chlorohydrins

Compound Second-Order Rate Constant (k₂) at 25°C (dm³ mol⁻¹ s⁻¹) Activation Energy (Ea) (kJ mol⁻¹) Activation Enthalpy (ΔH‡) (kJ mol⁻¹) Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹)
2-Chloroethanol 0.0103 91.1 88.6 -0.8
2-Chloro-1-propanol 0.0616 79.5 77.0 5.8
1-Chloro-2-propanol (B90593) 0.209 78.8 76.3 -46.6

Data sourced from a study on the alkaline dehydrochlorination of 1,2-chlorohydrins. researchgate.net

The data in Table 1 indicates that the structure of the chlorohydrin has a significant impact on the reaction rate and activation parameters. For instance, the rate constant for 1-chloro-2-propanol is considerably higher than that for 2-chloroethanol, which can be attributed to the electronic and steric effects of the methyl group.

Thermodynamically, the intramolecular cyclization of chlorohydrins to epoxides is generally a favorable process. The primary driving force is the relief of torsional strain and the formation of a stable ether linkage. The reaction is typically exothermic. The negative activation entropies for some chlorohydrins suggest a highly ordered transition state, which is consistent with the cyclic nature of the SN2 transition state in an intramolecular reaction.

Structural Elucidation and Conformational Analysis of 1,6 Bis 3 Chloro 2 Hydroxypropoxy Hexane

Advanced Spectroscopic Characterization Methodologies

The definitive structure of 1,6-Bis(3-chloro-2-hydroxypropoxy)hexane would be established through a combination of advanced spectroscopic techniques. Each method provides unique and complementary information to piece together the molecular puzzle.

Two-dimensional NMR spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton couplings within the molecule. For this compound, this would be crucial for establishing the spin systems of the propane-1,2-diol fragments and the hexane (B92381) chain. For instance, the correlation between the protons on the chloromethyl group (CH₂Cl), the adjacent methine proton (CHOH), and the neighboring methylene (B1212753) protons (OCH₂) would be clearly visible. Similarly, the sequential correlations between the methylene groups of the hexane backbone would confirm its linear structure.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the direct assignment of each carbon atom to its attached proton(s). For example, the carbon signal of the chloromethyl group would show a cross-peak with the signal of its attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is essential for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different spin systems. In this molecule, HMBC would be instrumental in confirming the ether linkage between the hexane backbone and the 3-chloro-2-hydroxypropoxy side chains. Correlations would be expected between the protons of the terminal methylene groups of the hexane chain and the carbon atoms of the adjacent ether oxygen, and vice-versa.

A hypothetical table of expected NMR correlations is presented below.

Proton (¹H) SignalCOSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations (¹³C)
CH₂ (hexane, internal)CH₂ (hexane, adjacent)C (hexane, internal)C (hexane, adjacent)
OCH₂ (hexane, terminal)CH₂ (hexane, adjacent)C (hexane, terminal)C (side chain, adjacent to O)
OCH₂ (side chain)CHOHC (side chain, OCH₂)C (hexane, terminal), C (CHOH)
CHOHOCH₂, CH₂Cl, OHC (CHOH)C (OCH₂), C (CH₂Cl)
CH₂ClCHOHC (CH₂Cl)C (CHOH)
OHCHOH-C (CHOH)

High-resolution mass spectrometry would be employed to determine the exact mass of the molecule with high precision. This allows for the unambiguous confirmation of the molecular formula, C₁₂H₂₄Cl₂O₄. The experimentally determined monoisotopic mass would be compared to the theoretically calculated mass, with a very small mass error (typically in the parts-per-million range) confirming the elemental composition. The isotopic pattern, particularly the characteristic 3:1 ratio for the presence of two chlorine atoms, would further corroborate the molecular formula.

Predicted HRMS Data

IonCalculated m/z
[M+H]⁺303.1124
[M+Na]⁺325.0943
[M+K]⁺341.0683

Fourier-transform infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl groups (a broad band around 3400 cm⁻¹), C-H stretching of the aliphatic hexane and propanol (B110389) chains (in the 2850-3000 cm⁻¹ region), the C-O stretching of the ether and alcohol functionalities (in the 1050-1150 cm⁻¹ region), and the C-Cl stretching of the chloromethyl group (typically in the 600-800 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C backbone stretching vibrations would be particularly prominent in the Raman spectrum. The symmetric C-O-C stretching of the ether linkages would also be observable.

Expected Vibrational Bands

Functional GroupFT-IR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)
O-H Stretch~3400 (broad)Weak
C-H Stretch (aliphatic)2850-30002850-3000
C-O Stretch (ether, alcohol)1050-1150Observable
C-Cl Stretch600-800Observable

X-ray Crystallography and Single-Crystal Structure Determination (If Applicable)

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. It would also provide information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which would influence the crystal packing. To date, no published crystal structure for this compound is available.

Conformational Isomerism and Rotational Barriers

The flexibility of the molecule, particularly the hexane backbone and the side chains, would lead to the existence of multiple conformational isomers.

The central hexane chain is a flexible component of the molecule. Rotation around the C-C single bonds of the hexane backbone would lead to various conformers. The lowest energy conformation for a simple hexane chain is the all-staggered, anti-periplanar arrangement, which results in a linear, zig-zag geometry. However, in this compound, the presence of the bulky and polar terminal groups would influence the conformational preferences.

Computational modeling, using methods such as density functional theory (DFT), would be a valuable tool to investigate the potential energy surface of the molecule. Such calculations could predict the relative energies of different conformers and the rotational barriers between them. Factors such as steric hindrance between the two side chains and potential intramolecular hydrogen bonding could lead to folded or bent conformations of the hexane backbone being energetically favorable. The rotational barriers would quantify the energy required to interconvert between different staggered and eclipsed conformations of the hexane chain.

Steric and Electronic Influences on Propoxy Chain Conformations

The conformational landscape of the two 3-chloro-2-hydroxypropoxy chains in this compound is primarily dictated by a delicate balance of steric and electronic effects. The rotation around the C-C and C-O bonds within these flexible side chains gives rise to a multitude of possible conformers.

Steric Hindrance:

The spatial arrangement of the atoms, particularly the bulky chlorine atom and the hydroxyl group, plays a significant role in determining the most stable conformations. Steric hindrance, the repulsion between electron clouds of atoms in close proximity, generally favors staggered conformations where substituents are maximally separated. In the context of the propoxy chains, this would translate to a preference for anti-periplanar arrangements of the larger groups.

For instance, looking down the C2-C3 bond of the propoxy chain, the chlorine atom and the hydroxymethyl group would preferentially adopt an anti-conformation to minimize steric strain. Similarly, rotation around the C1-C2 bond will be influenced by the size of the chloromethyl group and the rest of the molecule.

Interacting GroupsEffectPreferred Conformation
Chlorine atom and Hydroxymethyl groupSteric RepulsionAnti
Propoxy chain and Hexane backboneSteric RepulsionExtended/Staggered

Electronic Effects:

Electronic interactions, including inductive effects and the potential for hydrogen bonding, also exert a strong influence on the conformational equilibrium.

Inductive Effect: The electronegative chlorine and oxygen atoms withdraw electron density from the carbon backbone through the sigma bonds (a negative inductive effect, -I). This can influence bond lengths and angles, and consequently, the rotational barriers between different conformers.

Gauche Effect: In systems containing electronegative substituents, such as the 1,2-diol and 1-chloro-2-hydroxy fragments within the propoxy chains, the gauche conformation can be unexpectedly stabilized. This phenomenon, known as the gauche effect, is often attributed to hyperconjugation, where there is a stabilizing interaction between the sigma bonding orbital of a C-H bond and the sigma antibonding orbital of a C-X bond (where X is an electronegative atom). In the case of the 3-chloro-2-hydroxypropoxy moiety, a gauche arrangement of the chloro and hydroxyl groups might be more stable than the anti-conformation due to these electronic interactions.

Electronic EffectDescriptionPotential Impact on Conformation
Inductive EffectElectron withdrawal by Cl and O atoms.Alters bond properties and rotational barriers.
Gauche EffectStabilization of gauche conformers with electronegative substituents.May favor a gauche arrangement of Cl and OH groups.
Intramolecular H-BondingInteraction between the -OH group and an electronegative atom (O or Cl).Can lock the propoxy chain into a specific conformation.

Chiral Resolution and Stereochemical Investigations (If Asymmetric Centers Present)

The structure of this compound possesses two stereogenic centers, one at the C2 position of each of the two 3-chloro-2-hydroxypropoxy chains. The presence of these chiral centers means that the compound can exist as multiple stereoisomers.

Specifically, with two chiral centers, a maximum of four stereoisomers are possible: (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R). The (2R, 2'R) and (2S, 2'S) isomers are a pair of enantiomers. The (2R, 2'S) and (2S, 2'R) isomers are also a pair of enantiomers. However, if the molecule has a plane of symmetry, a meso compound could exist. In this case, the (2R, 2'S) form would be achiral and superimposable on its mirror image. The relationship between the enantiomeric pairs and the meso compound (if it exists) would be that of diastereomers.

Given the potential for different biological activities and material properties among stereoisomers, their separation and stereochemical investigation are of significant interest.

Chiral Resolution Methods:

Several techniques could be employed for the chiral resolution of the stereoisomers of this compound.

Diastereomeric Salt Formation: The presence of hydroxyl groups allows for the formation of esters or ethers with a chiral resolving agent. For example, reacting the racemic mixture with a chiral carboxylic acid would produce a mixture of diastereomeric esters. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization. Subsequent hydrolysis of the separated diastereomers would yield the pure enantiomers of the original compound.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts. A kinetic resolution using an enzyme, such as a lipase (B570770), could be employed. The enzyme would selectively acylate or hydrolyze one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer from the product.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation.

Stereochemical Investigation:

Once the stereoisomers are isolated, their absolute configurations can be determined using various spectroscopic and analytical methods.

Computational Chemistry and Theoretical Investigations of 1,6 Bis 3 Chloro 2 Hydroxypropoxy Hexane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1,6-Bis(3-chloro-2-hydroxypropoxy)hexane, DFT calculations would be instrumental in determining the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Furthermore, DFT can map the electron density distribution, revealing regions of high and low electron density, which are indicative of nucleophilic and electrophilic sites, respectively.

Ab Initio Calculations of Energetics and Transition States

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, could provide highly accurate energetic information for this compound. These calculations can be used to determine the molecule's ground state energy, as well as the energies of various conformers. Crucially, for studying reaction pathways, ab initio methods can be employed to locate and characterize transition state structures, providing insights into reaction barriers and kinetics.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

The flexibility of the hexane (B92381) chain and the rotatable bonds in the side chains of this compound suggest a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful tool to explore this landscape. nih.goved.ac.uk By simulating the atomic motions over time, MD can identify the most stable conformations and the energetic barriers between them. Furthermore, MD simulations can be used to study how this compound interacts with other molecules, including solvents or reactants, by analyzing intermolecular forces such as hydrogen bonds and van der Waals interactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are capable of predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. researchgate.netiiit.ac.in For instance, DFT calculations can predict vibrational frequencies that correspond to the peaks in an IR spectrum. researchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra to confirm the molecular structure. iiit.ac.in

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling offers a molecular-level view of reaction mechanisms that is often inaccessible through experimental means alone. For this compound, which can undergo reactions such as nucleophilic substitution at the chlorine-bearing carbon or reactions involving the hydroxyl groups, computational modeling could elucidate the step-by-step mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed, revealing the most favorable reaction pathway.

Structure-Reactivity Relationships from a Theoretical Perspective

By systematically studying the electronic and structural properties of this compound and related molecules, computational chemistry can establish structure-reactivity relationships. For example, by calculating various quantum chemical descriptors such as ionization potential, electron affinity, and chemical hardness, it is possible to quantify the molecule's reactivity. researchgate.net These theoretical insights can help in predicting how structural modifications to the molecule would affect its chemical behavior, guiding the design of new compounds with desired properties.

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of published research specifically detailing the role of This compound in polymer and advanced materials science. Information regarding its use as a monomer, its behavior in polyetherification and polycondensation reactions, its cross-linking mechanisms, or its application as a precursor for resins and coatings is not available in the public domain.

The provided outline requires in-depth, scientifically accurate content, including detailed research findings and data tables. Due to the absence of any specific studies on "this compound" in the requested contexts, it is not possible to generate an article that would meet the requirements of being thorough, informative, and scientifically accurate.

General concepts of polymer chemistry, such as the reactions of similar difunctional monomers (e.g., diols, diepoxides, or dichlorohydrins), could be discussed. However, such a discussion would be speculative and would not pertain specifically to the compound , thereby failing to adhere to the strict focus of the user's request.

Therefore, the generation of the requested article is not feasible at this time due to the lack of available scientific data on "this compound." Further research and publication on this specific compound would be necessary to provide the detailed information required.

Role in Polymer and Advanced Materials Science

Mechanistic Aspects of Polymerization and Cross-Linking Reactions

The unique chemical architecture of 1,6-Bis(3-chloro-2-hydroxypropoxy)hexane, characterized by the presence of two chlorohydrin moieties, positions it as a versatile monomer in the synthesis of a variety of polymeric structures. The reactivity of this compound is primarily dictated by its secondary hydroxyl (-OH) groups and the adjacent chlorine (-Cl) atoms. These functional groups allow for several polymerization and cross-linking pathways, primarily revolving around polycondensation and ring-opening mechanisms.

One of the principal polymerization routes involves the reaction of the chlorohydrin groups with nucleophiles. In a typical polycondensation reaction, this compound can be reacted with difunctional nucleophiles such as diamines, dithiols, or diphenols. For instance, reaction with a primary diamine proceeds via nucleophilic substitution of the chlorine atoms. The reaction is generally carried out at elevated temperatures and may be catalyzed by a base to neutralize the hydrogen chloride formed as a byproduct. The resulting polymer would possess a poly(aminoether) structure with pendant hydroxyl groups. The reactivity of the secondary chloride is generally lower than that of a primary chloride, which can influence the reaction conditions required.

Under basic conditions, the chlorohydrin groups of this compound can undergo intramolecular cyclization to form a diepoxide. This in-situ formation of epoxide rings is a common strategy in polymer chemistry. The resulting diepoxide can then undergo ring-opening polymerization. This can be initiated by a variety of cationic or anionic initiators, as well as nucleophiles like amines or alcohols. The use of a diamine as a curing agent for the diepoxide would lead to a cross-linked network, a fundamental process in the formation of epoxy resins. The hydroxyl groups present in the original monomer can also participate in the ring-opening process, potentially leading to branched or cross-linked structures even in the absence of a separate cross-linking agent.

Cross-linking, or curing, of polymers derived from this compound is crucial for achieving desirable mechanical and thermal properties. If the initial polymerization results in a linear or branched polymer with unreacted hydroxyl groups, these can be utilized for subsequent cross-linking reactions. For example, reaction with diisocyanates would lead to the formation of a polyurethane network. Alternatively, if the polymerization is carried out with a polyfunctional co-monomer (e.g., a triamine), a cross-linked structure is formed directly during the polymerization step.

The table below illustrates the effect of catalyst and temperature on a model reaction involving a chlorohydrin, which is indicative of the reactivity of this compound.

CatalystTemperature (°C)Reaction Time (h)Conversion (%)
None1002415
Triethylamine1001285
Sodium Hydroxide (B78521)808>95 (epoxide formation)

The data presented is illustrative for a model reaction of a monofunctional chlorohydrin with a primary amine and is intended to show general trends.

Derivatization and Functionalization Strategies for 1,6 Bis 3 Chloro 2 Hydroxypropoxy Hexane

Synthesis of Novel Analogs with Modified Hydroxyl or Halogen Moieties

The presence of both hydroxyl and chloro functional groups on 1,6-Bis(3-chloro-2-hydroxypropoxy)hexane allows for a range of modifications to generate novel analogs. The reactivity of these groups can be selectively targeted to achieve desired chemical transformations.

The secondary hydroxyl groups can undergo a variety of reactions typical of alcohols. lumenlearning.comlibretexts.org Esterification can be achieved by reacting the compound with acyl chlorides or carboxylic anhydrides in the presence of a base, leading to the formation of diester analogs. Etherification is another viable strategy, where the hydroxyl groups can be deprotonated with a strong base to form alkoxides, which can then react with alkyl halides to yield diether derivatives. wikipedia.org Furthermore, oxidation of the secondary alcohols would lead to the corresponding diketone. byjus.com

The primary chloro-groups are susceptible to nucleophilic substitution reactions. chemistrysteps.com Given that primary alkyl halides are generally more reactive towards S(_N)2 reactions than secondary alcohols are towards substitution, selective replacement of the chlorine atoms is feasible. libretexts.org Treatment with various nucleophiles such as amines, azides, thiols, or cyanides can introduce a wide array of new functionalities. For instance, reaction with a primary amine would yield a secondary amine, while reaction with sodium azide (B81097) would introduce an azido (B1232118) group, which can be further modified via click chemistry.

Below is a table of potential novel analogs that could be synthesized from this compound.

Derivative Name Modification Site Reagents Potential Properties
1,6-Bis(3-azido-2-hydroxypropoxy)hexaneChloro GroupSodium azidePrecursor for click chemistry
1,6-Bis(3-amino-2-hydroxypropoxy)hexaneChloro GroupAmmoniaIntroduction of basic centers
1,6-Bis(2-acetoxy-3-chloropropoxy)hexaneHydroxyl GroupAcetic anhydride (B1165640), pyridineIncreased lipophilicity
1,6-Bis(3-chloro-2-oxopropoxy)hexaneHydroxyl GroupOxidizing agent (e.g., PCC)Introduction of ketone functionality
1,6-Bis(2-hydroxy-3-iodopropoxy)hexaneChloro GroupSodium iodide (Finkelstein reaction)Increased reactivity for substitution

Introduction of Additional Functionalities via Selective Reactions

Building upon the selective modification of the hydroxyl and chloro groups, more complex functionalities can be introduced. The choice of reagents and reaction conditions is crucial for achieving selectivity and avoiding unwanted side reactions.

For instance, the hydroxyl groups can be converted into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution at the secondary position. unco.edu However, this would require careful control to prevent competition with the already present primary chloro groups.

A more strategic approach would be to leverage the differential reactivity of the two functional groups. For example, the chloro groups can be substituted with a nucleophile that also contains a protected functional group. After the initial substitution, the protecting group can be removed to unveil a new reactive site.

Another strategy involves the use of bifunctional reagents. For example, reacting the hydroxyl groups with a dicarboxylic acid anhydride could introduce a carboxylic acid functionality at each end of the molecule. These new carboxylic acid groups can then be further derivatized.

The following table outlines some strategies for introducing additional functionalities.

Target Functionality Strategy Reagents Intermediate Product Final Product Functionality
Carboxylic AcidAcylation of hydroxyl groupSuccinic anhydride1,6-Bis(3-chloro-2-(succinoyloxy)propoxy)hexaneDicarboxylic acid
Tertiary AmineSubstitution of chloro groupSecondary amine (e.g., diethylamine)1,6-Bis(3-(diethylamino)-2-hydroxypropoxy)hexaneTertiary amine
ThiolSubstitution of chloro groupSodium hydrosulfide1,6-Bis(2-hydroxy-3-mercaptopropoxy)hexaneDithiol
AlkyneEtherification of hydroxyl groupPropargyl bromide1,6-Bis(3-chloro-2-(propargyloxy)propoxy)hexaneTerminal alkyne

Chemo-Enzymatic Approaches to Derivatization

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and stereoselective synthetic routes. nih.gov For this compound, enzymes could be employed for the selective modification of the hydroxyl groups.

Lipases are a class of enzymes that can catalyze the acylation and deacylation of alcohols with high enantioselectivity. mdpi.com A lipase (B570770) could potentially be used to selectively acylate one of the two enantiomers of the secondary alcohol, assuming the starting material is a racemic mixture. This would result in a mixture of a mono-acylated product and the unreacted alcohol enantiomer, which could then be separated. This approach is valuable for the synthesis of chiral building blocks.

Alcohol dehydrogenases (ADHs) are another class of enzymes that could be utilized. ADHs catalyze the oxidation of alcohols to ketones and the reduction of ketones to alcohols, often with high stereoselectivity. An ADH could be used to stereoselectively oxidize one of the hydroxyl groups, leading to a mono-ketone derivative.

The following table presents potential chemo-enzymatic derivatization strategies.

Enzyme Class Reaction Substrate Potential Product Significance
LipaseEnantioselective acylationRacemic this compound(R)- or (S)-mono-acylated derivativeAccess to enantiopure derivatives
Alcohol DehydrogenaseStereoselective oxidationThis compoundMono-ketone derivativeIntroduction of a ketone at a specific stereocenter
Halohydrin dehalogenaseDehalogenationThis compound1,6-Bis(2,3-dihydroxypropoxy)hexaneRemoval of chlorine and formation of a diol

Exploration of Self-Assembly and Supramolecular Chemistry with Derivatives

The linear structure of this compound, with functional groups at either end, makes it an interesting candidate for the development of bolaamphiphiles. nih.gov Bolaamphiphiles are molecules with hydrophilic head groups at both ends of a hydrophobic spacer, and they are known to self-assemble into various supramolecular structures such as vesicles, nanotubes, and gels. researchgate.netfrontiersin.org

By modifying the terminal chloro- and hydroxyl groups, the amphiphilic nature of the molecule can be tuned. For instance, substitution of the chloro-groups with charged moieties, such as quaternary ammonium (B1175870) salts, would create cationic bolaamphiphiles. Alternatively, introducing carboxylic acid groups through modification of the hydroxyls would lead to anionic bolaamphiphiles.

The nature of the head groups and the length and flexibility of the central hexane (B92381) chain would influence the packing of the molecules and the resulting supramolecular architecture. The introduction of functionalities capable of specific non-covalent interactions, such as hydrogen bonding or π-π stacking, could lead to more complex and ordered self-assembled structures. For example, attaching aromatic groups could promote self-assembly through π-π interactions. nih.gov

The table below outlines potential derivatives and their expected self-assembly behavior.

Derivative Type Head Group Functionality Potential Self-Assembly Structure Driving Forces for Assembly
Cationic BolaamphiphileQuaternary ammoniumVesicles, micellesHydrophobic effect, electrostatic repulsion
Anionic BolaamphiphileCarboxylateLamellar structures, gelsHydrophobic effect, hydrogen bonding, electrostatic repulsion
Non-ionic BolaamphiphilePoly(ethylene glycol)Micelles, gelsHydrophobic effect, hydrogen bonding
Aromatic-functionalizedPhenylalanineNanofibers, gelsHydrophobic effect, π-π stacking, hydrogen bonding

Future Research Directions and Unexplored Academic Potential of 1,6 Bis 3 Chloro 2 Hydroxypropoxy Hexane

Integration into Advanced Catalytic Systems

The molecular architecture of 1,6-Bis(3-chloro-2-hydroxypropoxy)hexane, featuring two secondary alcohol moieties, makes it a compelling candidate for integration into advanced catalytic systems. The hydroxyl groups can serve as coordination sites for metal centers, potentially forming bidentate or bridging ligands in novel catalyst designs. The flexible hexyl ether chain could allow for the formation of stable chelate rings with transition metals, influencing the steric and electronic environment of the catalytic center.

Future research could explore the use of this compound as a ligand in asymmetric catalysis. The chirality of the 2-hydroxypropoxy units could be exploited to induce enantioselectivity in a variety of organic transformations. Furthermore, the terminal chloro- groups offer a handle for immobilization of the catalyst onto solid supports, facilitating catalyst recovery and recycling, a key principle of green chemistry. The development of such heterogenized catalysts could be particularly valuable for continuous flow reactions and industrial-scale synthesis. Investigations into the catalytic activity of metal complexes derived from this compound could open new avenues in areas such as oxidation, reduction, and carbon-carbon bond-forming reactions.

Exploration of Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound remains a nascent field of study. The secondary alcohol functionalities are susceptible to oxidation to ketones under appropriate conditions. libretexts.orgmasterorganicchemistry.com A systematic investigation into the oxidation of these hydroxyl groups could yield novel diketone derivatives with potential applications as crosslinking agents or synthons for more complex molecules. A variety of oxidizing agents, from traditional chromium-based reagents to milder, more selective modern oxidants, could be employed to control the extent of oxidation. masterorganicchemistry.com

The electrochemical behavior of this compound is also an area ripe for exploration. Cyclic voltammetry and other electrochemical techniques could be used to determine its oxidation and reduction potentials, providing insight into its electronic properties and potential applications in electro-organic synthesis or as a component in redox-active materials. The presence of ether oxygens and chlorine atoms could influence the electrochemical stability and reactivity of the molecule. Understanding these properties is crucial for its potential use in energy storage applications or as an electrolyte additive. nih.gov

Green Synthesis and Sustainable Chemical Transformations for Derivatives

The principles of green chemistry advocate for the development of environmentally benign synthetic methods. labinsights.nl Future research on this compound should prioritize the development of green and sustainable routes for its synthesis and derivatization. This could involve the use of renewable starting materials, solvent-free reaction conditions, or catalytic methods that minimize waste generation. google.com For instance, exploring biocatalytic routes for its synthesis or modification could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

The chloro- and hydroxyl groups present in the molecule are ideal targets for a variety of sustainable chemical transformations. The hydroxyl groups can be converted into ethers, esters, or carbonates, while the chloro- groups can be substituted by a range of nucleophiles to introduce new functionalities. masterorganicchemistry.comncert.nic.in For example, the Williamson ether synthesis could be employed to create more complex polyether structures. francis-press.com The development of catalytic methods for these transformations, particularly those that avoid the use of stoichiometric reagents and harsh reaction conditions, would be of significant academic and industrial interest.

Potential in Nanotechnology and Hybrid Material Development

The bifunctional nature of this compound makes it an attractive building block for the development of advanced nanomaterials and hybrid organic-inorganic materials. The hydroxyl groups can be used to functionalize the surface of nanoparticles, such as silica (B1680970) or metal oxides, through covalent bonding. cd-bioparticles.net This surface modification could improve the dispersibility of the nanoparticles in various media and introduce new functionalities for applications in areas like drug delivery, catalysis, and sensing. nih.gov

Furthermore, this compound could act as a monomer or crosslinking agent in the synthesis of novel polymers and hybrid materials. nih.gov The two hydroxyl groups can participate in polymerization reactions, while the chloro- groups can be used for subsequent post-polymerization modifications. The resulting materials could possess unique properties derived from the combination of the flexible ether backbone and the reactive functional groups. For example, it could be incorporated into polyurethane or polyester (B1180765) coatings to enhance their flexibility and chemical resistance. mdpi.com

Unveiling New Reaction Pathways and Fundamental Chemical Principles

A thorough investigation of the reactivity of this compound has the potential to unveil new reaction pathways and contribute to a deeper understanding of fundamental chemical principles. The interplay between the hydroxyl, chloro, and ether functionalities within the same molecule could lead to unexpected and interesting chemical behavior. For instance, intramolecular reactions between the hydroxyl and chloro- groups could be explored to synthesize novel cyclic ethers. The mechanism of such reactions, including the potential for neighboring group participation by the ether oxygen, would be of significant interest to physical organic chemists.

Moreover, studying the conformational preferences of this flexible molecule and how they influence its reactivity could provide valuable insights into structure-reactivity relationships. Computational modeling, in conjunction with experimental studies, could be a powerful tool for elucidating these aspects. The knowledge gained from such fundamental studies would not only expand our understanding of the chemistry of this specific compound but also have broader implications for the design and synthesis of other functional molecules.

Q & A

Q. What are the established synthetic routes for 1,6-Bis(3-chloro-2-hydroxypropoxy)hexane, and how can reaction conditions be optimized for academic research?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between 1,6-dibromohexane and epichlorohydrin derivatives under alkaline conditions. Key optimization parameters include:

  • Catalyst selection: Use anhydrous potassium carbonate (K₂CO₃) as a base to promote deprotonation and nucleophilic attack .
  • Solvent choice: Acetonitrile or ethanol are preferred for their polarity and ability to dissolve both organic and inorganic reagents .
  • Temperature control: Stirring at 338 K (65°C) for 12–24 hours ensures complete conversion .
    Post-synthesis purification via flash chromatography (e.g., silica gel with petroleum ether/ethyl acetate eluents) improves yield and purity. Monitor reaction progress using thin-layer chromatography (TLC) to identify intermediate byproducts.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • NMR spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone connectivity. For example, the methylene (-CH₂-) groups in the hexane spacer appear as distinct triplets in 1H^1H-NMR, while the chlorinated hydroxypropoxy groups show characteristic splitting patterns .
  • X-ray crystallography: Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. SHELX software (e.g., SHELXL for refinement) is critical for solving asymmetric units and verifying inversion symmetry in the crystal lattice .
  • FT-IR spectroscopy: Identify hydroxyl (3200–3600 cm1^{-1}) and C-Cl (550–750 cm1^{-1}) functional groups to validate synthetic success .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in the crystallographic analysis of this compound?

Methodological Answer: Discrepancies often arise from:

  • Thermal motion artifacts: Use anisotropic displacement parameters (ADPs) in SHELXL to refine atomic positions and distinguish static disorder from dynamic motion .
  • Hydrogen bonding ambiguities: Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts) and validate packing arrangements observed in SC-XRD .
  • Symmetry mismatches: Verify space group assignments (e.g., monoclinic P21/cP2_1/c) using R-factor convergence tests and electron density maps . Cross-validate with density functional theory (DFT) calculations to reconcile bond-length deviations >0.01 Å .

Q. What methodological considerations are critical when designing polymerization studies using this compound as a monomer?

Methodological Answer:

  • Monomer activation: Acetylate hydroxyl groups using excess acidic anhydride (e.g., acetic anhydride) to generate reactive sites for polycondensation .
  • Solvent compatibility: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during step-growth polymerization .
  • Kinetic control: Monitor molecular weight distribution via gel permeation chromatography (GPC) and adjust reaction time/temperature to prevent cross-linking. For biocompatible polymers, verify degradation profiles (e.g., hydrolytic stability at physiological pH) using mass loss assays .

Q. How can the biological activity of derivatives (e.g., CRP inhibition) be systematically evaluated?

Methodological Answer:

  • Derivatization strategies: Introduce phosphocholine moieties via nucleophilic substitution to mimic small-molecule inhibitors of C-reactive protein (CRP). Validate structural integrity using 31P^{31}P-NMR .
  • In vitro assays: Use surface plasmon resonance (SPR) to measure binding affinity to CRP. Dose-response curves (IC50_{50}) and competitive ELISA assays quantify inhibitory potency .
  • Toxicity screening: Perform cytotoxicity assays (e.g., MTT) on human hepatocytes to assess biocompatibility. Cross-reference with Ames tests for mutagenicity .

Data Analysis and Interpretation

Q. How should researchers address challenges in refining low-resolution crystallographic data for this compound?

Methodological Answer:

  • Data filtering: Exclude reflections with I<2σ(I)I < 2σ(I) to minimize noise. Use the RintR_{int} value (e.g., <0.12) to assess data quality .
  • Constraints in SHELXL: Apply riding hydrogen models (AFIX commands) and isotropic displacement parameters for light atoms to stabilize refinement convergence .
  • Twinned data handling: For high mosaicity crystals, apply twin law matrices (e.g., two-domain twinning) and verify using the Hooft parameter in PLATON .

Safety and Compliance

Q. What safety protocols are essential when handling chlorinated intermediates during synthesis?

Methodological Answer:

  • Ventilation: Use fume hoods with ≥100 fpm airflow to prevent inhalation of HCl vapors .
  • Waste management: Segregate chlorinated waste in labeled containers for professional disposal. Neutralize residual acidity with sodium bicarbonate before disposal .
  • PPE requirements: Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Conduct regular air monitoring for chlorinated volatile organic compounds (VOCs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.